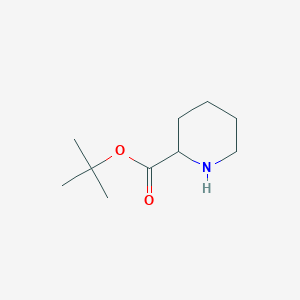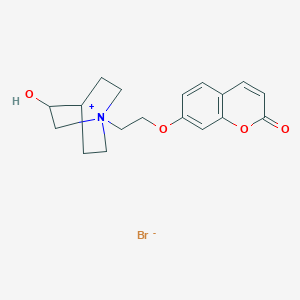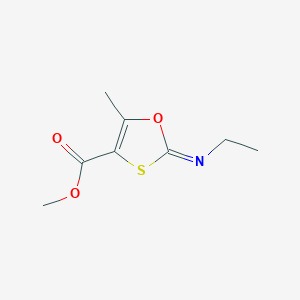
2,4-二甲基噻唑烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-2,4-dimethyl-3(2H)-thiophenone is an organic compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, specifically a thiolane derivative. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
科学研究应用
Dihydro-2,4-dimethyl-3(2H)-thiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its role in odor perception and is used in olfactory research to understand how different compounds contribute to the sense of smell.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: In the flavor and fragrance industry, Dihydro-2,4-dimethyl-3(2H)-thiophenone is used to create or enhance specific flavors and scents in food products and perfumes.
准备方法
Synthetic Routes and Reaction Conditions: Dihydro-2,4-dimethyl-3(2H)-thiophenone can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with 2-mercaptopropionic acid in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions and yields the desired thiolane derivative .
Industrial Production Methods: In industrial settings, the production of Dihydro-2,4-dimethyl-3(2H)-thiophenone often involves a one-pot synthesis using methacrylic acid and 2-mercaptopropionic acid as raw materials. The reaction is catalyzed by a combination of Lewis acids and co-catalysts, such as carboxylates or sulfonates, to achieve high yields and cost-effective production .
化学反应分析
Types of Reactions: Dihydro-2,4-dimethyl-3(2H)-thiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding substituted products.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of Dihydro-2,4-dimethyl-3(2H)-thiophenone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.
相似化合物的比较
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocycle with similar structural features but different chemical properties.
2,4-Dimethylthiophen-3-one: A thiophene derivative with a similar molecular framework but distinct reactivity and applications.
Uniqueness: Dihydro-2,4-dimethyl-3(2H)-thiophenone is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to participate in a wide range of synthetic transformations makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2,4-dimethylthiolan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIEGBJQNRINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336210 |
Source


|
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-15-7 |
Source


|
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)








